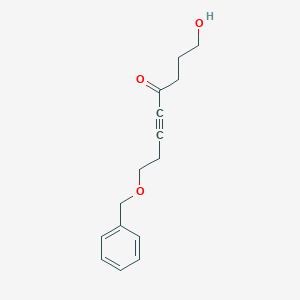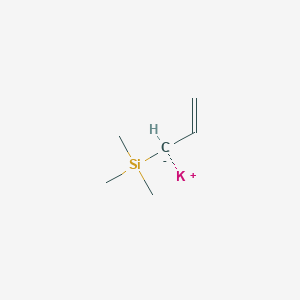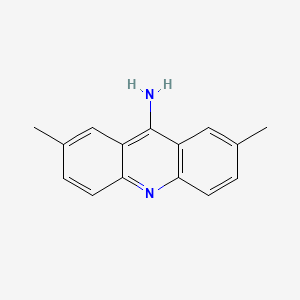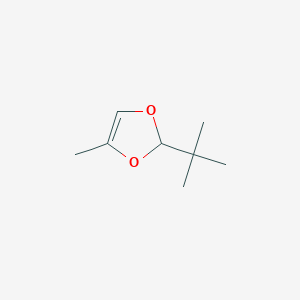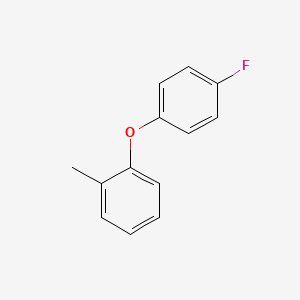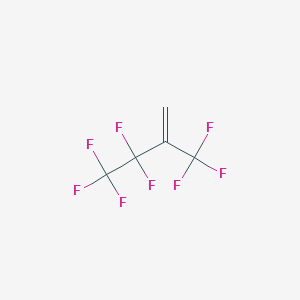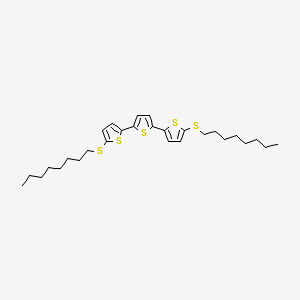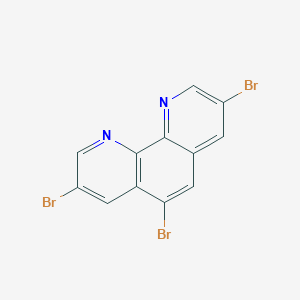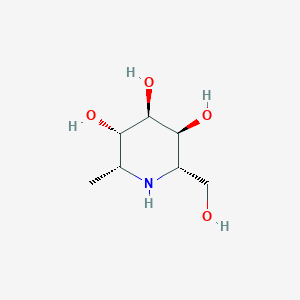
Epihomorhamnojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epihomorhamnojirimycin is a derivative of nojirimycin, a naturally occurring iminosugar Iminosugars are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epihomorhamnojirimycin typically involves multiple steps, starting from readily available sugars or sugar derivatives. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using acyl or silyl groups.
Introduction of Imino Group: The protected sugar undergoes a series of reactions to introduce the imino group, often involving azide intermediates.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or fungi are engineered to produce the compound. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Epihomorhamnojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Epihomorhamnojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: It helps in studying carbohydrate metabolism and enzyme functions.
Medicine: It has potential therapeutic applications in treating diseases like diabetes and viral infections by inhibiting specific glycosidases.
Industry: It is used in the production of bioactive compounds and as a tool in synthetic biology.
Mechanism of Action
Epihomorhamnojirimycin exerts its effects by inhibiting glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds in carbohydrates. This inhibition can disrupt various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Nojirimycin: The parent compound, also a glycosidase inhibitor.
1-Deoxynojirimycin: Another derivative with similar inhibitory properties.
Miglitol: A therapeutic agent used to treat diabetes by inhibiting alpha-glucosidase.
Uniqueness
Epihomorhamnojirimycin is unique due to its specific structure, which provides distinct binding properties and inhibitory effects compared to other similar compounds. This uniqueness makes it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
185745-80-6 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4+,5+,6+,7-/m1/s1 |
InChI Key |
ZEWFPWKROPWRKE-PFCGLBSHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


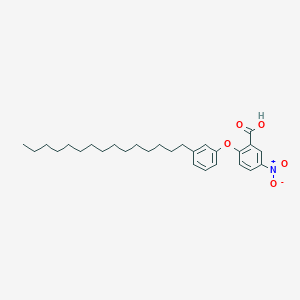
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
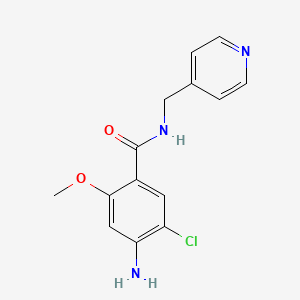
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
